![molecular formula C16H29FO2Si B14313870 2-Fluoro-4-octyl-4-[(trimethylsilyl)oxy]cyclopent-2-EN-1-one CAS No. 113962-21-3](/img/structure/B14313870.png)
2-Fluoro-4-octyl-4-[(trimethylsilyl)oxy]cyclopent-2-EN-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluoro-4-octyl-4-[(trimethylsilyl)oxy]cyclopent-2-en-1-one is a synthetic organic compound characterized by the presence of a fluoro group, an octyl chain, and a trimethylsilyl group attached to a cyclopentenone ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4-octyl-4-[(trimethylsilyl)oxy]cyclopent-2-en-1-one typically involves multiple steps, starting from commercially available precursors. One common approach involves the following steps:
Formation of the Cyclopentenone Ring: The cyclopentenone ring can be synthesized through a series of reactions, including cyclization and oxidation.
Introduction of the Fluoro Group: The fluoro group is introduced using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Attachment of the Octyl Chain: The octyl chain is introduced through alkylation reactions, often using octyl halides in the presence of a strong base.
Trimethylsilylation: The trimethylsilyl group is added using trimethylsilyl chloride (TMSCl) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2-Fluoro-4-octyl-4-[(trimethylsilyl)oxy]cyclopent-2-en-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the cyclopentenone ring to a cyclopentanol ring.
Substitution: The fluoro and trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.
Applications De Recherche Scientifique
2-Fluoro-4-octyl-4-[(trimethylsilyl)oxy]cyclopent-2-en-1-one has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure may allow it to interact with biological molecules in specific ways, making it useful in biochemical studies.
Industry: The compound may be used in the development of new materials with unique properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of 2-Fluoro-4-octyl-4-[(trimethylsilyl)oxy]cyclopent-2-en-1-one involves its interaction with molecular targets such as enzymes or receptors. The fluoro group can enhance the compound’s binding affinity to certain targets, while the trimethylsilyl group can increase its stability and solubility. The octyl chain may facilitate membrane permeability, allowing the compound to reach intracellular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Octyl-4-[(trimethylsilyl)oxy]cyclopent-2-en-1-one: Lacks the fluoro group, which may result in different reactivity and binding properties.
2-Fluoro-4-octylcyclopent-2-en-1-one: Lacks the trimethylsilyl group, potentially affecting its stability and solubility.
2-Fluoro-4-[(trimethylsilyl)oxy]cyclopent-2-en-1-one: Lacks the octyl chain, which may influence its membrane permeability and overall bioactivity.
Uniqueness
2-Fluoro-4-octyl-4-[(trimethylsilyl)oxy]cyclopent-2-en-1-one is unique due to the combination of its fluoro, octyl, and trimethylsilyl groups. This combination imparts specific chemical and physical properties that can be leveraged in various applications, making it a valuable compound for research and development.
Propriétés
Numéro CAS |
113962-21-3 |
|---|---|
Formule moléculaire |
C16H29FO2Si |
Poids moléculaire |
300.48 g/mol |
Nom IUPAC |
2-fluoro-4-octyl-4-trimethylsilyloxycyclopent-2-en-1-one |
InChI |
InChI=1S/C16H29FO2Si/c1-5-6-7-8-9-10-11-16(19-20(2,3)4)12-14(17)15(18)13-16/h12H,5-11,13H2,1-4H3 |
Clé InChI |
VUBOMDJRENTTMP-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC1(CC(=O)C(=C1)F)O[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Chloro-4-[(4-chlorobut-2-en-1-yl)oxy]benzene](/img/structure/B14313791.png)
![2,2-Dimethyl-2,3-dihydropyrano[2,3-b]carbazol-4(10H)-one](/img/structure/B14313795.png)
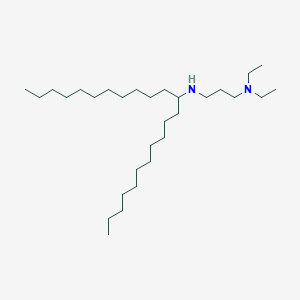

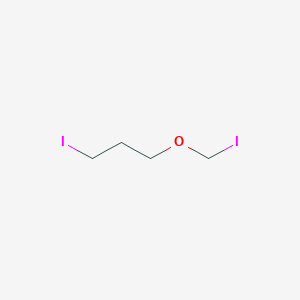

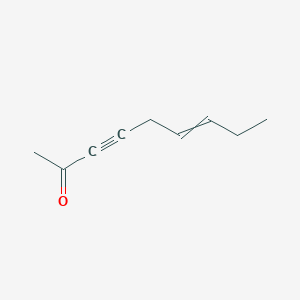
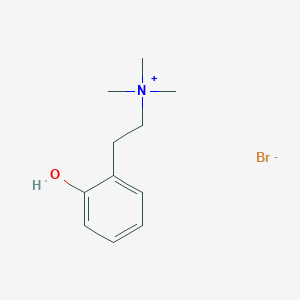
![Dibutyl{2-[(2-methylpropyl)amino]-2-oxoethyl}tellanium bromide](/img/structure/B14313833.png)
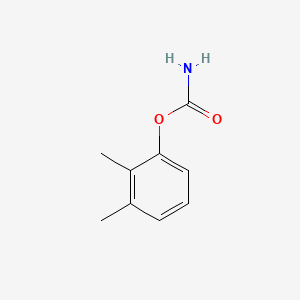
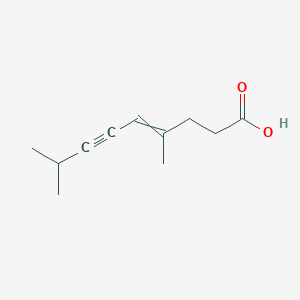

![1-Ethyl-4-({4-[2-(4-propylcyclohexyl)ethyl]phenyl}ethynyl)benzene](/img/structure/B14313871.png)

